Toceranib phosphate
説明
Toceranib phosphate, sold under the brand name Palladia, is a receptor tyrosine kinase inhibitor used in the treatment of canine mast cell tumor . It was developed by SUGEN as SU11654, a sister compound to sunitinib, which was later approved for human therapies . It’s one of the only dog-specific anti-cancer drugs approved by the U.S. Food and Drug Administration (FDA) .
Molecular Structure Analysis
Toceranib phosphate has the empirical formula C22H25FN4O2H3O4P and a molecular weight of 494.46 . Its chemical name is 5-[(5Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide .Physical And Chemical Properties Analysis
Toceranib phosphate has the empirical formula C22H25FN4O2H3O4P and a molecular weight of 494.46 . Its chemical name is 5-[(5Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide .科学的研究の応用
1. Treatment of Canine Exocrine Pancreatic Adenocarcinoma
- Application Summary : Toceranib phosphate is used in the treatment of canine exocrine pancreatic adenocarcinoma, a rare and aggressive tumor. The treatment strategy mimics human treatment regimens, as canine and human pancreatic carcinomas share many clinical aspects .
- Methods of Application : Toceranib is administered to dogs with confirmed pancreatic carcinoma. The study reviewed medical records of dogs treated with Toceranib .
- Results : Toceranib was well-tolerated by all patients. Of the four patients who had image-based evaluation of clinical benefit, one achieved a partial response, two had stable disease, and one had progressive disease. The overall clinical benefit rate was 75%. The Toceranib-specific median overall survival time was 89.5 days .
2. Drug Delivery Platform for Mastocytoma Cells
- Application Summary : A combination of Toceranib and nanohydroxyapatite (nHAp) is proposed as an antineoplastic drug delivery system .
- Methods of Application : The crystalline nanorods of nHAp were synthesized by the co-precipitation method, while the amorphous Toceranib was obtained by its conversion from the crystalline form during nHAp–Toc preparation .
- Results : The nHAp–Toc showed a slower and prolonged release of Toceranib. The release behavior was affected by hydrodynamic size, surface interaction, and the medium used (pH). The proposed platform showed high efficiency (the calculated IC50 is 4.29 nM), while maintaining the specificity of the drug alone .
3. Management of Canine Insulinomas
- Application Summary : Toceranib phosphate is a veterinary targeted therapy that may provide benefit in the treatment of canine insulinomas .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results : The specific results or outcomes obtained for this application are not detailed in the available resources .
4. Treatment of Canine Mast Cell Tumor
- Application Summary : Toceranib phosphate is used in the treatment of canine mast cell tumor, also known as mastocytoma. It is one of the only dog-specific anti-cancer drugs approved by the U.S. Food and Drug Administration (FDA) .
- Methods of Application : Toceranib is administered orally to dogs with confirmed mast cell tumor .
- Results : The specific results or outcomes obtained for this application are not detailed in the available resources .
4. Treatment of Canine Mast Cell Tumor
- Application Summary : Toceranib phosphate is used in the treatment of canine mast cell tumor, also known as mastocytoma. It is one of the only dog-specific anti-cancer drugs approved by the U.S. Food and Drug Administration (FDA) .
- Methods of Application : Toceranib is administered orally to dogs with confirmed mast cell tumor .
- Results : The specific results or outcomes obtained for this application are not detailed in the available resources .
Safety And Hazards
Toceranib phosphate is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . It should be used cautiously in pets with liver or kidney problems, or pets with existing gastrointestinal problems, bone marrow problems, or infection .
特性
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOORBROPMMRREB-HBPAQXCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN4O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Toceranib phosphate | |
CAS RN |
874819-74-6 | |
Record name | Toceranib phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874819746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 874819-74-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOCERANIB PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24F9PF7J3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。